Fmoc-Tyr(tBu)-OH-13C9,15N Fmoc-Tyr(tBu)-OH-13C9,15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC16198374
InChI: InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1/i12+1,13+1,14+1,15+1,16+1,18+1,19+1,25+1,26+1,29+1
SMILES:
Molecular Formula: C28H29NO5
Molecular Weight: 469.5 g/mol

Fmoc-Tyr(tBu)-OH-13C9,15N

CAS No.:

Cat. No.: VC16198374

Molecular Formula: C28H29NO5

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Tyr(tBu)-OH-13C9,15N -

Specification

Molecular Formula C28H29NO5
Molecular Weight 469.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid
Standard InChI InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1/i12+1,13+1,14+1,15+1,16+1,18+1,19+1,25+1,26+1,29+1
Standard InChI Key JAUKCFULLJFBFN-QYGFZDEWSA-N
Isomeric SMILES CC(C)(C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Fmoc-Tyr(tBu)-OH-13C9,15N features a tyrosine backbone modified with isotopic labels and protective groups. The Fmoc group (-OCC2C3=CC=CC=C3C4=CC=CC=C24) shields the α-amino group during SPPS, while the tBu group (-OC(C)(C)C) protects the hydroxyl side chain . The isotopic enrichment occurs at nine carbon positions in the aromatic ring and side chain (13C9) and the backbone nitrogen (15N), as reflected in its molecular formula 13C9C19H2915NO5^{13}\text{C}_9\text{C}_{19}\text{H}_{29}^{15}\text{NO}_5 .

Stereochemical Configuration

The compound retains the L-configuration of natural tyrosine, critical for maintaining biological activity in synthesized peptides. The chiral center at the α-carbon is denoted by the (2S) designation in its IUPAC name :

(2S)2(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)3[4[(2-methylpropan-2-yl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid(2S)-2-(9H\text{-fluoren-9-ylmethoxycarbonyl}(^{15}\text{N})\text{amino})-3-[4-[(2\text{-methylpropan-2-yl})\text{oxy}](1,2,3,4,5,6\text{-}^{13}\text{C}_6)\text{cyclohexa-1,3,5-trien-1-yl}](1,2,3\text{-}^{13}\text{C}_3)\text{propanoic acid}

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight469.5 g/mol
Melting Point153–156°C
Storage Temperature-20°C
CAS Number (Labeled)1217442-53-9
CAS Number (Unlabeled)71989-38-3

The isotopic enrichment (99% for 13C and 15N) minimizes natural abundance interference, enhancing signal clarity in analytical assays .

Synthetic and Analytical Applications

Role in Peptide Synthesis

As an SPPS building block, Fmoc-Tyr(tBu)-OH-13C9,15N enables the incorporation of tyrosine into peptide chains with orthogonal protection. The Fmoc group is removed under basic conditions (e.g., piperidine), while the tBu group requires acidic cleavage (e.g., trifluoroacetic acid) . This sequential deprotection allows precise control over side-chain reactivity.

Isotopic Labeling Advantages

  • NMR Spectroscopy: 13C and 15N labels provide distinct chemical shifts, enabling residue-specific assignment in complex peptides .

  • Mass Spectrometry: The 13C9/15N signature creates a predictable mass shift (+10 Da vs. unlabeled tyrosine), simplifying peptide identification in proteomic workflows .

Case Study: Metabolic Flux Analysis

In a hypothetical study, 13C-labeled tyrosine could track amino acid incorporation into cellular proteins. By analyzing isotopic enrichment via LC-MS, researchers quantify protein turnover rates in dynamic systems like cancer cells .

Comparative Analysis with Unlabeled Analog

The isotopic variant differs from its natural counterpart in mass and spectral properties:

ParameterFmoc-Tyr(tBu)-OH-13C9,15NFmoc-Tyr(tBu)-OH
Molecular Formula13C9C19H2915NO5^{13}\text{C}_9\text{C}_{19}\text{H}_{29}^{15}\text{NO}_5C28H29NO5\text{C}_{28}\text{H}_{29}\text{NO}_5
Molecular Weight469.5 g/mol459.5 g/mol
NMR SensitivityEnhanced (13C/15N)Standard
MS DetectabilityDistinct isotopic patternNatural abundance

This comparison underscores the compound’s utility in isotope-guided experiments .

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